

# An In-Depth Technical Guide to 3',5'-Difluorobiphenyl-4-carboxylic Acid

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## Compound of Interest

Compound Name: 3',5'-Difluorobiphenyl-4-carboxylic acid

Cat. No.: B1588576

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**Abstract:** This technical guide provides a comprehensive overview of **3',5'-Difluorobiphenyl-4-carboxylic acid**, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its current and potential applications, supported by spectroscopic data and an in-depth discussion of its relevance in modern research.

## Core Molecular Attributes

**3',5'-Difluorobiphenyl-4-carboxylic acid**, systematically named 4-(3,5-difluorophenyl)benzoic acid, is a biphenyl carboxylic acid distinguished by two fluorine atoms on the 3' and 5' positions of one of the phenyl rings. This specific fluorination pattern imparts unique electronic and conformational properties to the molecule, making it a valuable building block in the design of novel compounds.

Table 1: Key Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	234.20 g/mol	[1]
IUPAC Name	4-(3,5-difluorophenyl)benzoic acid	[1]
CAS Number	350682-84-7	[1]
Appearance	White to off-white solid (predicted)	General knowledge
Melting Point	Experimentally determined values are not consistently reported in publicly available literature. However, similar biphenyl carboxylic acids exhibit melting points well above 200°C. For example, 4'-Fluorobiphenyl-4-carboxylic acid has a melting point of 235.0-246.0°C.[2]	
Solubility	Generally soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water.	General chemical principles

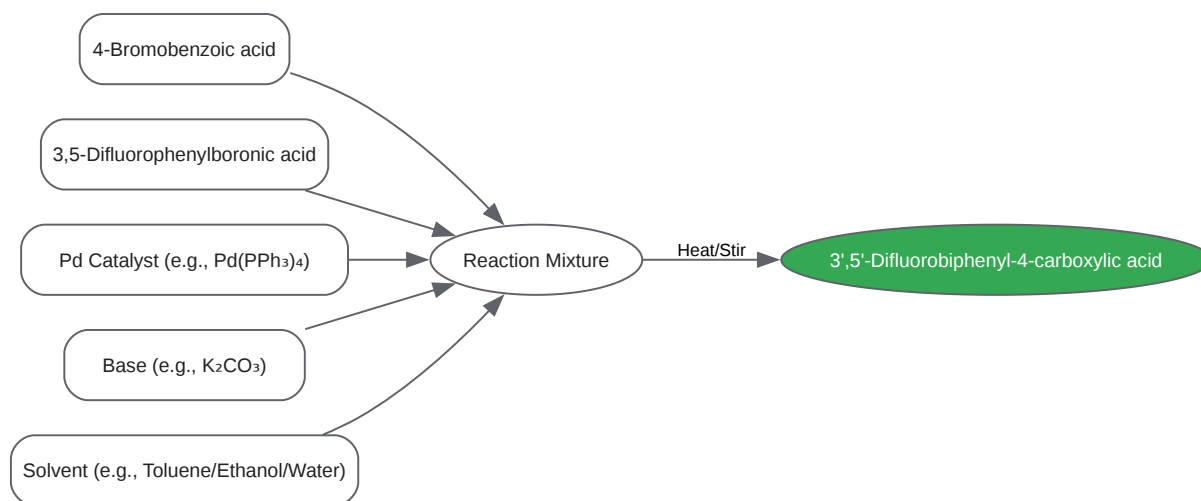
Chemical Structure:

Caption: Chemical structure of **3',5'-Difluorobiphenyl-4-carboxylic acid**.

## Synthesis and Spectroscopic Characterization

The synthesis of **3',5'-Difluorobiphenyl-4-carboxylic acid** is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields and tolerance of a wide range of functional groups.[3][4][5][6]

## Experimental Protocol: Suzuki-Miyaura Coupling



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Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

## Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base, typically potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degassing is crucial to prevent the oxidation of the palladium catalyst.
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of approximately 2-3. This protonates the carboxylate salt to the carboxylic acid, causing it to precipitate.
- **Purification:** Filter the precipitate and wash with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired **3',5'-Difluorobiphenyl-4-carboxylic acid** as a solid.

#### Spectroscopic Data (Predicted):

While a comprehensive, experimentally verified set of spectra for this specific compound is not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- **$^1\text{H}$  NMR:** The spectrum is expected to show complex multiplets in the aromatic region (7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the difluorophenyl ring will exhibit a doublet and a triplet pattern due to fluorine coupling. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).
- **$^{13}\text{C}$  NMR:** The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The fluorinated carbons will show characteristic splitting patterns due to C-F coupling.
- **$^{19}\text{F}$  NMR:** This spectrum will show a single resonance for the two equivalent fluorine atoms, likely in the range of -100 to -140 ppm (relative to  $\text{CFCl}_3$ ).<sup>[7][8]</sup>
- **FT-IR:** The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500-3300  $\text{cm}^{-1}$ , which is typical for a hydrogen-bonded carboxylic acid dimer.<sup>[9][10]</sup> A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group will be present between 1680-1710  $\text{cm}^{-1}$ .<sup>[5][9][11]</sup>
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.<sup>[12][13][14]</sup>

## Applications in Research and Development

The strategic placement of fluorine atoms in organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[15] The 3',5'-difluorobiphenyl moiety is a key pharmacophore in various areas of drug discovery.

### 3.1. Medicinal Chemistry and Drug Design:

The carboxylic acid group is a common feature in many drugs, often acting as a key interaction point with biological targets.[16] The **3',5'-difluorobiphenyl-4-carboxylic acid** scaffold can be utilized as a starting point or a key intermediate in the synthesis of more complex drug candidates. The fluorine atoms can modulate the pKa of the carboxylic acid and introduce favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.[3] This moiety is particularly of interest in the development of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and metabolic disorders.[17]

### 3.2. Materials Science:

Biphenyl derivatives are fundamental components in the synthesis of liquid crystals.[18] The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the nematic phase range and dielectric anisotropy, of these materials.[19][20][21] While direct applications of **3',5'-Difluorobiphenyl-4-carboxylic acid** in liquid crystals are not widely documented, its structural motifs are relevant to the design of new liquid crystalline materials with tailored properties for display technologies.

## Safety and Handling

**3',5'-Difluorobiphenyl-4-carboxylic acid** is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

### Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

- Avoid contact with skin, eyes, and clothing.
- In case of contact, immediately flush the affected area with plenty of water.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**3',5'-Difluorobiphenyl-4-carboxylic acid** is a valuable and versatile building block for researchers in both the life sciences and materials science. Its unique structural and electronic properties, conferred by the specific fluorination pattern, make it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. The well-established Suzuki-Miyaura coupling provides a reliable and efficient synthetic route to this compound, enabling its broader exploration in various research and development endeavors. As the demand for sophisticated fluorinated organic molecules continues to grow, the importance of compounds like **3',5'-Difluorobiphenyl-4-carboxylic acid** in driving innovation is set to increase.

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